Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)
Description
1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE is a complex organic compound with a highly branched structure
Properties
Molecular Formula |
C28H42N6O12 |
|---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
ditert-butyl 2-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-2-nitro-1,3-dioxopropan-2-yl]-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]-2-nitropropanedioate |
InChI |
InChI=1S/C28H42N6O12/c1-14-15-29-22-31-16(27(33(39)40,18(35)43-23(2,3)4)19(36)44-24(5,6)7)30-17(32-22)28(34(41)42,20(37)45-25(8,9)10)21(38)46-26(11,12)13/h14H,1,15H2,2-13H3,(H,29,30,31,32) |
InChI Key |
USENYOYQFPAMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)NCC=C)C(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)[N+](=O)[O-])(C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include tert-butyl alcohol, nitric acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions to form various oxidation products.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE involves its interaction with specific molecular targets and pathways. The nitro groups and tert-butyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through various mechanisms, including binding to specific receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
1,3-DI-TERT-BUTYL 2-{4-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-6-[(PROP-2-EN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE can be compared with similar compounds such as:
1,3-Di-tert-butylbenzene: A simpler compound with two tert-butyl groups attached to a benzene ring.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Contains tert-butyl groups and methoxy groups on a benzene ring.
Tetrakis(2,4-di-tert-butylphenyl)-1,1-biphenyl-4,4’-diylbisphosphonite: A more complex compound with multiple tert-butyl groups and phosphonite functionalities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
